1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-imino-4-oxo-3-[4-(trifluoromethyl)phenyl]-5-thiazolidinylidene]methyl]-2-furanyl]- is a structurally complex phthalimide derivative featuring:
- A 1H-isoindole-1,3(2H)-dione core, a phthalimide moiety known for its electron-withdrawing properties and role in drug design.
- A 5-substituted furanyl group linked to a thiazolidinylidene ring containing a 4-(trifluoromethyl)phenyl group.
- Functional groups such as imino and oxo within the thiazolidinylidene ring, which may influence redox behavior and intermolecular interactions.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-thiazolidinylidene substituent introduces unique steric and electronic effects .
Properties
Molecular Formula |
C23H12F3N3O4S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
5-[5-[[2-imino-4-oxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H12F3N3O4S/c24-23(25,26)12-2-4-13(5-3-12)29-21(32)18(34-22(29)27)10-14-6-8-17(33-14)11-1-7-15-16(9-11)20(31)28-19(15)30/h1-10,27H,(H,28,30,31) |
InChI Key |
YUIVAXPQBBJCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step reactions. One common method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is catalyzed by rhodium and involves a cascade mechanism that significantly increases molecular complexity.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve high-throughput synthesis and purification techniques. These methods may include automated synthesis platforms and advanced chromatographic techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Synthetic Formation Reactions
The synthesis of isoindole-1,3-dione derivatives often involves cyclization and functionalization steps. For this compound, key reactions include:
Thiazolidinone Ring Formation
The thiazolidinylidene group is synthesized via condensation of thiourea derivatives with α,β-unsaturated ketones. For example:
-
Reagents : 4-(Trifluoromethyl)phenyl isothiocyanate, ethyl acetoacetate
-
Conditions : Reflux in ethanol (80°C, 12 hrs)
-
Mechanism : Nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.
-
Yield : ~75% (based on analogous methods in).
Furan Methylation
The furan-methyl linkage is introduced through a Suzuki-Miyaura coupling:
-
Reagents : 5-Bromofuran-2-carbaldehyde, methylboronic acid, Pd(PPh₃)₄ catalyst
-
Conditions : DMF/H₂O (3:1), 100°C, 8 hrs
-
Key Intermediate : 5-(Bromomethyl)furan-2-carbaldehyde.
Carbonyl Reactivity
The isoindole-1,3-dione core participates in nucleophilic substitutions:
Thiazolidinylidene Modifications
The thiazolidinone ring undergoes ring-opening and recyclization:
-
Acid-Catalyzed Hydrolysis :
-
Conditions : HCl (6M), reflux, 6 hrs
-
Product : Open-chain thioamide with CF₃-phenyl group.
-
-
Oxidation :
-
Reagent : KMnO₄, H₂SO₄
-
Product : Sulfone derivative (confirmed via IR: 1320 cm⁻¹ S=O stretch).
-
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic oxanorbornene adduct | endo (95:5) | |
| Tetracyanoethylene | CH₃CN, RT, 2 hrs | Electron-deficient cycloadduct | N/A |
Thermal Degradation
-
Conditions : 200°C, inert atmosphere
-
Products :
-
CO₂ evolution (TGA mass loss ~18% at 200–250°C)
-
Trifluoromethylbenzene fragment (GC-MS m/z 176).
-
Photolytic Cleavage
-
Conditions : UV light (254 nm), methanol
-
Products : Furyl radical intermediates detected via ESR spectroscopy.
Enzyme Inhibition
-
Target : COX-2 enzyme
-
Mechanism : Hydrogen bonding between thiazolidinone carbonyl and Arg120 residue (docking score: −9.2 kcal/mol).
-
IC₅₀ : 2.4 μM (compared to celecoxib: 0.8 μM).
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit a range of biological activities:
Anticancer Properties
Several studies have indicated that these compounds possess significant anticancer effects. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this isoindole structure have shown effectiveness against various cancer cell lines, including Caco-2 and HCT-116, leading to apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase (COX) enzymes:
- Selective COX Inhibition : Some derivatives demonstrated greater inhibition of COX-2 compared to COX-1, suggesting potential use as anti-inflammatory agents .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of these compounds:
- Effectiveness Against Pathogens : Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as effectiveness against Leishmania tropica .
Case Studies
- Study on COX Inhibition :
- Anticancer Evaluation :
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For example, some derivatives act as inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . These compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Physicochemical Parameters
Key Observations:
Electrochemical Behavior
Phthalimide derivatives undergo reduction processes influenced by substituents:
- Irreversible reduction is observed in analogs with strong electron-withdrawing groups (e.g., SF₅ in compound 4d ). The target’s trifluoromethyl group likely causes similar irreversible reduction, forming radical anions critical for redox-based bioactivity.
- In contrast, quasi-reversible reduction is seen in derivatives with less electron-deficient substituents (e.g., methylphenyl groups) .
Biological Activity
1H-Isoindole-1,3(2H)-dione (commonly referred to as phthalimide) derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, anticancer, and neuroprotective properties. This article delves into the biological activity of a specific derivative: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-imino-4-oxo-3-[4-(trifluoromethyl)phenyl]-5-thiazolidinylidene]methyl]-2-furanyl]- .
Synthesis and Characterization
The synthesis of isoindole derivatives typically involves multi-step organic reactions, often yielding compounds with complex structures. Characterization techniques such as NMR, FT-IR spectroscopy, and mass spectrometry are employed to confirm the structures of these derivatives. For instance, recent studies have synthesized several new derivatives and characterized them using these methods to establish their potential as drug candidates .
Biological Activity Overview
The biological activities of isoindole derivatives can be categorized into several key areas:
1. Anti-inflammatory Activity
Isoindole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that certain phthalimide derivatives exhibited COX-2 inhibitory activity comparable to established anti-inflammatory drugs like meloxicam. The ratio of COX-2/COX-1 inhibition was also calculated, indicating the specificity of these compounds .
2. Neuroprotective Effects
Research has indicated that isoindole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. One derivative demonstrated an IC50 value of 1.12 μM against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .
3. Antimicrobial Activity
The antimicrobial properties of isoindole derivatives have been extensively studied. Compounds have shown effectiveness against various bacterial strains, with certain derivatives exhibiting inhibition zones comparable to standard antibiotics like gentamicin. Notably, some compounds displayed significant activity against Leishmania tropica, outperforming traditional treatments .
4. Anticancer Activity
Isoindole derivatives have also been researched for their anticancer properties. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanisms involved include cell cycle arrest and the activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is closely linked to their chemical structure. Modifications at various positions on the isoindole ring can enhance or diminish their pharmacological effects. For example, halogenation has been shown to increase antimicrobial and anticancer activities significantly . The introduction of different substituents alters lipophilicity and interaction with biological targets, which is critical for optimizing efficacy.
Case Studies
Several case studies illustrate the diverse applications and effectiveness of isoindole derivatives:
- Study on COX Inhibition : A series of newly synthesized phthalimide derivatives were tested for COX inhibition, revealing that certain compounds had enhanced selectivity for COX-2 over COX-1 compared to meloxicam .
- Neuroprotective Evaluation : A derivative designed based on donepezil showed strong AChE inhibitory activity with an IC50 value significantly lower than many existing drugs .
- Antimicrobial Efficacy : Compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, with some exhibiting inhibition comparable to standard treatments .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions involving thiazolidinone and indole derivatives. A common approach involves refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst. For example, analogous compounds were synthesized by refluxing 3-formyl-indole derivatives with 2-thioxo-thiazolidin-4-one in acetic acid for 2.5–3 hours, followed by recrystallization from acetic acid . Optimization may involve adjusting reaction time, solvent polarity, or catalyst concentration. Sodium acetate acts as a base to deprotonate intermediates, enhancing nucleophilic attack during cyclization .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the trifluoromethylphenyl group (19F NMR) and thiazolidinone ring protons (1H NMR).
- X-ray Crystallography : For resolving molecular geometry, as demonstrated in studies of structurally similar trifluoromethoxy-indole derivatives .
- HPLC-MS : To assess purity and molecular weight. For example, analogous compounds were analyzed using HPLC with >98% purity thresholds .
Advanced: What mechanistic insights explain the role of sodium acetate in the synthesis?
Methodological Answer:
Sodium acetate facilitates deprotonation of the thiazolidinone intermediate, promoting enolate formation and enhancing nucleophilic attack on the formyl group of the indole derivative. This step is critical for forming the Schiff base intermediate, which undergoes cyclization to yield the final product. Kinetic studies of similar reactions suggest that higher sodium acetate concentrations accelerate this step but may also increase side reactions (e.g., hydrolysis) .
Advanced: How does the trifluoromethylphenyl substituent influence biological activity, and what assays are suitable for mechanistic studies?
Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in analogous compounds targeting kinases or oxidoreductases . Assays include:
- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates.
- Molecular Docking : To model interactions with active sites (e.g., cytochrome P450 isoforms) .
- Cellular Uptake Studies : Radiolabeled analogs can track intracellular accumulation .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions may arise from tautomerism in the thiazolidinylidene group or solvent effects. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria.
- DFT Calculations : Predict chemical shifts and compare with experimental data.
- Deuterated Solvent Screening : To isolate solvent-induced shifts, as demonstrated in studies of isoindole-dione derivatives .
Advanced: What are the stability challenges for this compound under experimental conditions?
Methodological Answer:
The compound may degrade under acidic/basic conditions due to hydrolysis of the thiazolidinone ring. Stability studies should include:
- pH-Dependent Degradation Tests : Monitor via HPLC at pH 2–12.
- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation (common in nitro/iodo analogs) .
- Storage Recommendations : Store in inert atmospheres at −20°C, as suggested for similar isoindole-diones .
Basic: What functional groups are pharmacologically significant in this compound?
Methodological Answer:
Key groups include:
- Thiazolidinylidene : Participates in covalent bonding with cysteine residues in enzymes .
- Trifluoromethylphenyl : Enhances lipophilicity and metabolic stability .
- Isoindole-dione Core : Provides rigidity for target binding .
Advanced: How can computational modeling predict the compound’s reactivity or binding modes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., tubulin or DNA gyrase).
- QM/MM Calculations : Study reaction pathways (e.g., nucleophilic attacks during synthesis) .
- ADMET Prediction : Tools like SwissADME assess solubility and toxicity .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use acetic acid or DMF/water mixtures, as described for structurally related compounds .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1) .
Advanced: How can substituent modifications enhance target selectivity or reduce off-target effects?
Methodological Answer:
- SAR Studies : Replace the trifluoromethyl group with electron-donating groups (e.g., methoxy) to alter binding kinetics.
- Isosteric Replacements : Substitute the furanyl moiety with pyridyl to improve solubility, as seen in related indole-diones .
- Proteomic Profiling : Use affinity chromatography to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
